(3-Aminocyclopentyl)methanol hydrochloride
Description
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Properties
IUPAC Name |
(3-aminocyclopentyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSRCFAPVVTLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138162-83-9 | |
| Record name | (3-aminocyclopentyl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Aminocyclopentyl)methanol hydrochloride CAS 2138162-83-9 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of (3-Aminocyclopentyl)methanol hydrochloride (CAS 2138162-83-9).
CAS Registry Number: 2138162-83-9 Chemical Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol (HCl salt)
Executive Summary
(3-Aminocyclopentyl)methanol hydrochloride is a high-value, saturated heterocyclic building block used extensively in modern drug discovery. As a bifunctional scaffold containing a primary amine and a primary alcohol on a rigid cyclopentane core, it serves as a critical tool for increasing fraction saturated (Fsp³) character in drug candidates. This structural modification is proven to enhance aqueous solubility, improve metabolic stability, and reduce promiscuous binding compared to flat, aromatic bioisosteres (e.g., meta-substituted anilines or benzyl amines).
Chemical Identity & Stereochemical Considerations
The utility of CAS 2138162-83-9 lies in its defined stereochemistry. While the CAS number can refer to the generic structure or a specific isomeric mixture depending on the vendor, the medicinal value is highest in the resolved cis- or trans- isomers (typically 1,3-substitution).
Structural Analysis
-
Core: Cyclopentane ring (puckered conformation).
-
Functional Groups:
-
C1: Primary amine (-NH₂), protonated as hydrochloride (-NH₃⁺Cl⁻).
-
C3: Hydroxymethyl group (-CH₂OH).
-
-
Stereoisomerism: The 1,3-substitution pattern allows for cis (meso-like or enantiomeric pairs) and trans relationships. The spatial vector between the amine and the hydroxyl group dictates the scaffold's ability to mimic meta-substituted phenyl rings.
| Property | Data |
| IUPAC Name | (3-Aminocyclopentyl)methanol hydrochloride |
| InChI Key | QXSRCFAPVVTLBT-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |
| Hygroscopicity | Moderate (handle under inert atmosphere recommended) |
| Melting Point | >150°C (Decomposes) |
Synthetic Methodologies
The synthesis of (3-Aminocyclopentyl)methanol hydrochloride is classically achieved via the Vince Lactam route, which offers high stereocontrol.[1] Below is the technical workflow for accessing the scaffold.
Protocol: Asymmetric Synthesis from Vince Lactam
This route utilizes 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) to establish the 1,3-stereochemistry early in the sequence.[1]
Step 1: Lactam Opening & Esterification
-
Reagents: HCl/MeOH or Boc₂O/DMAP followed by NaOMe.
-
Mechanism: Nucleophilic attack on the lactam carbonyl opens the bicyclic system, yielding a cyclopentene amino ester.
-
Key Insight: Using acidic methanolysis yields the cis-amino ester directly.
Step 2: Reduction of Ester to Alcohol
-
Reagents: LiBH₄ (Lithium Borohydride) or LiAlH₄ in THF at 0°C.
-
Process: The ester moiety at C3 is reduced to the primary alcohol (-CH₂OH).
-
Safety Note: Evolution of hydrogen gas; requires careful thermal management.
Step 3: Hydrogenation (Saturation)
-
Reagents: H₂, Pd/C (10% w/w), MeOH.
-
Process: Reduction of the C=C double bond in the cyclopentene ring.
-
Outcome: Formation of the saturated (3-aminocyclopentyl)methanol core.[2]
Step 4: Salt Formation
-
Reagents: 4M HCl in Dioxane or IPA.
-
Process: Deprotection (if Boc used) and precipitation of the hydrochloride salt.[2]
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow from Vince Lactam to (3-Aminocyclopentyl)methanol HCl.
Medicinal Chemistry Applications
In drug design, CAS 2138162-83-9 serves as a bioisostere for aromatic linkers.
Fsp³ Saturation & Solubility
Replacing a phenyl ring with a cyclopentyl ring increases the fraction of sp³ hybridized carbons (Fsp³).
-
Impact: Disrupts planar crystal packing, significantly improving aqueous solubility.
-
Metabolic Stability: Removes "flat" aromatic surfaces prone to CYP450 oxidation (pi-pi stacking interactions with heme).
Vector Alignment
The 1,3-disposition of the amine and methanol groups mimics the geometry of meta-substituted benzenes (approx. 120° vector angle), allowing the scaffold to maintain binding affinity in pockets originally designed for aromatic rings while improving physicochemical properties.
Linker Utility
-
Amine Handle: Ready for amide coupling, reductive amination, or SNAr reactions.
-
Alcohol Handle: Precursor for ethers, esters, or conversion to halides/tosylates for further chain extension.
Visualization: SAR Decision Logic
Figure 2: Strategic logic for deploying the aminocyclopentyl scaffold in lead optimization.
Analytical Characterization
To validate the identity of CAS 2138162-83-9, the following analytical signatures are expected.
1H NMR (400 MHz, D₂O)
-
δ 3.60-3.75 (m, 1H): CH-NH₂ (Methine proton adjacent to amine).
-
δ 3.40-3.55 (d/m, 2H): CH₂-OH (Hydroxymethyl protons).
-
δ 1.40-2.20 (m, 7H): Cyclopentane ring protons (complex multiplet pattern due to puckering and diastereotopicity).
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.
-
Detection: ESI+ mode.
-
Expected Mass: [M+H]⁺ = 116.1 m/z (Free base mass). Note: HCl is lost in MS source.
Handling and Stability
-
Storage: Store at 2-8°C under desiccated conditions. The HCl salt is hygroscopic.
-
Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the primary alcohol can slowly oxidize or esterify under harsh acidic/basic conditions over time.
-
Safety: Irritating to eyes, respiratory system, and skin (H319, H335, H315).[3] Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem Compound Summary. (2025). (3-Aminocyclopentyl)methanol hydrochloride (CID 85684929).[3] National Library of Medicine. [Link]
- Google Patents. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).
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Navigating the Safety Profile of cis-3-Aminocyclopentyl Methanol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical safety data for cis-3-aminocyclopentyl methanol hydrochloride, a compound of interest in contemporary research and development. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and provide field-proven insights for the safe handling and management of this substance.
Chemical and Physical Identity
Understanding the fundamental properties of a chemical is the cornerstone of a robust safety protocol. Cis-3-aminocyclopentyl methanol hydrochloride is a white to off-white solid. Its key identifiers and physical properties are summarized below for clarity and quick reference.
| Property | Value | Source |
| Chemical Name | cis-3-aminocyclopentyl methanol hydrochloride | N/A |
| CAS Number | 2138162-83-9 | [1] |
| Molecular Formula | C6H14ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Physical State | Solid | |
| Storage Temperature | Refrigerator (2-8°C) | [2] |
Hazard Identification and Classification
Cis-3-aminocyclopentyl methanol hydrochloride is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. The primary hazards are associated with ingestion and contact with skin, eyes, and the respiratory system.[3]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]
Pictogram:
Signal Word: Warning
The causality behind these classifications lies in the chemical nature of the compound. The amine group can exhibit basic properties, leading to irritation upon contact with tissues. The hydrochloride salt, while generally increasing stability and water solubility, can contribute to the irritant effects, particularly in moist environments like the respiratory tract and eyes.
Toxicological Profile: Understanding the Risks
In the absence of specific data, a conservative approach is warranted. The toxicological properties have not been thoroughly investigated, and as such, all routes of exposure should be minimized.[5]
Exposure Controls and Personal Protection: A Proactive Stance on Safety
A multi-layered approach to exposure control is essential for ensuring the safety of laboratory personnel. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to handle the chemical in a controlled environment.
-
Ventilation: Work should be conducted in a well-ventilated area.[6] A certified chemical fume hood is recommended, especially when handling the solid material to avoid inhalation of dust particles.
-
Safety Showers and Eyewash Stations: These should be readily accessible in any area where the compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Hierarchy of controls for safe handling.
Safe Handling and Storage: Maintaining Chemical Integrity and Safety
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the quality of the compound.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust or vapors.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Keep refrigerated at 2-8°C for long-term storage.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[8] The amine group can be susceptible to oxidation, potentially leading to degradation of the compound.[9][10]
Accidental Release and Emergency Procedures: A Blueprint for Response
A clear and practiced emergency plan is vital for mitigating the consequences of an accidental release or exposure.
Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution) and absorb the cleaning materials for disposal.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area.
-
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Caption: Emergency response workflow for spills and exposures.
Stability and Reactivity
Understanding the chemical stability and reactivity of cis-3-aminocyclopentyl methanol hydrochloride is crucial for preventing hazardous reactions.
-
Stability: The compound is stable under recommended storage conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8] The amine functionality can react with such agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[11]
Ecological Information
Specific ecotoxicity data for cis-3-aminocyclopentyl methanol hydrochloride is limited. However, based on the properties of similar aliphatic amines, it is prudent to prevent its release into the environment. Long-chain aliphatic amines can have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. It is expected to be positively charged at environmentally relevant pH levels, which will cause it to sorb to dissolved and suspended solids.
Disposal Considerations
All waste materials containing cis-3-aminocyclopentyl methanol hydrochloride should be handled as hazardous waste.
-
Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[12]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
As this is a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container.[13] Incineration at a permitted facility is a common disposal method for such wastes.
Conclusion
Cis-3-aminocyclopentyl methanol hydrochloride is a valuable research chemical that requires careful and informed handling. While significant data gaps exist in its toxicological and environmental profile, a thorough understanding of its known hazards, coupled with the implementation of robust safety protocols, can ensure its safe use in a research and development setting. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety guidelines and to conduct thorough risk assessments for their specific applications.
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The oxidation of amino alcohols. - ThinkIR - University of Louisville. (URL: [Link])
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Short chain (C2-3) alkyl amines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. (2016-07-01). (URL: [Link])
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(3-Aminocyclopentyl)methanol hydrochloride. PubChem. (URL: [Link])
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Draft Screening Assessment Aliphatic Amines Group. Environment and Climate Change Canada Health Canada. (2021-03). (URL: [Link])
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Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. (URL: [Link])
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AMINO ALCOHOL 2A. Nippon Nyukazai Co., Ltd. (2015-01-07). (URL: [Link])
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OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. (URL: [Link])
- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
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Aliphatic and Alicyclic Amines. ResearchGate. (URL: [Link])
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Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. (2007). (URL: [Link])
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Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. (URL: [Link])
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(3-Aminocyclopentyl)methanol hydrochloride. PubChem. (URL: [Link])
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Allylamine Acute Exposure Guideline Levels. National Center for Biotechnology Information. (URL: [Link])
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Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC - NIH. (URL: [Link])
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPis. (URL: [Link])
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Disposing Amine Waste. Technology Catalogue. (URL: [Link])
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(PDF) Biologically active alcohols: cyclic alcohols. ResearchGate. (2013-12-05). (URL: [Link])
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Toxicity of model aliphatic amines and their chlorinated forms. PubMed. (2004-02-15). (URL: [Link])
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Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. SciSpace. (2013-02-11). (URL: [Link])
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Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8.. National Technical Information Service. (1982). (URL: [Link])
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Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. (2025-08-05). (URL: [Link])
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Hazardous waste acceptance conditions. University of Groningen. (URL: [Link])
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Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters. MDPI. (2006-10-27). (URL: [Link])
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Safety Assessment of α-Amino Acids as Used in Cosmetics. (URL: [Link])
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23.3: Reactions of amines. Chemistry LibreTexts. (2020-07-01). (URL: [Link])
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Amine Thermal Degradation. Bryan Research & Engineering, LLC. (2008-04-08). (URL: [Link])
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Aquatic toxicity. Joint Research Centre - European Commission. (URL: [Link])
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Amines. RPS. (2022-12-19). (URL: [Link])
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Hazardous Waste Disposal Procedures. (URL: [Link])
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Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. (2022-10-19). (URL: [Link])
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A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. PMC. (URL: [Link])
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USEPA acute oral toxicity categories based on LD 50 values and... ResearchGate. (URL: [Link])
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An In-depth Technical Guide to the Solubility of (3-Aminocyclopentyl)methanol Hydrochloride
Introduction: A Chiral Building Block Demystified
(3-Aminocyclopentyl)methanol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Its stereochemically defined cyclopentane core, coupled with primary amine and hydroxymethyl functional groups, makes it a valuable intermediate for creating complex drug molecules with enhanced efficacy and safety profiles.[1] A thorough understanding of its solubility in various solvent systems is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability.
This technical guide provides a comprehensive overview of the solubility characteristics of (3-Aminocyclopentyl)methanol hydrochloride. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes fundamental chemical principles, physicochemical properties, and established analytical methodologies to empower researchers, scientists, and drug development professionals in their work with this compound. We will explore its expected solubility in aqueous and organic media, the underlying factors governing this behavior, and a detailed protocol for its empirical determination.
Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. (3-Aminocyclopentyl)methanol hydrochloride is the salt form of the parent compound, (3-Aminocyclopentyl)methanol, and its properties are crucial for predicting its behavior in different solvents.
| Property | (3-Aminocyclopentyl)methanol | (3-Aminocyclopentyl)methanol HCl | Reference |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1][2] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1][2] |
| Hydrogen Bond Donor Count | 2 | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1] |
| Topological Polar Surface Area | 46.3 Ų | 46.2 Ų | [1] |
| Computed XLogP3 | -0.2 | N/A | [3] |
The hydrochloride salt form significantly influences its solubility profile. The presence of the ionic bond between the protonated amine and the chloride ion makes the molecule highly polar. The increased hydrogen bond donor count in the hydrochloride form further enhances its potential for interaction with polar protic solvents.[1]
Aqueous Solubility: The Role of Polarity and pH
As an amine hydrochloride, (3-Aminocyclopentyl)methanol hydrochloride is classified as a polar, ionic compound.[4] This structure strongly suggests a high affinity for polar protic solvents, with water being the most prominent example. The fundamental principle of "like dissolves like" governs this behavior; the polar water molecules can effectively solvate the protonated amine and the chloride ion through strong ion-dipole interactions and hydrogen bonding.[5]
The dissolution process in water can be visualized as the overcoming of the crystal lattice energy of the salt by the hydration energy released upon solvation of the ions.
Caption: Dissolution of (3-Aminocyclopentyl)methanol HCl in Water.
The pH of the aqueous solution will also play a critical role. In acidic to neutral conditions, the amine group will remain protonated, favoring solubility. However, in basic solutions (high pH), the protonated amine (R-NH3+) will be deprotonated to the free amine (R-NH2). This free amine is less polar than its salt form, which will likely lead to a significant decrease in aqueous solubility.
Solubility in Organic Solvents: A Spectrum of Miscibility
The solubility of (3-Aminocyclopentyl)methanol hydrochloride in organic solvents is expected to vary significantly based on the solvent's polarity, proticity, and dielectric constant.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be effective at dissolving (3-Aminocyclopentyl)methanol hydrochloride. Their ability to form hydrogen bonds and their high polarity can stabilize the ions, similar to water.[4] Lower-aliphatic alcohols are generally good solvents for amine hydrochlorides.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While polar, these solvents lack the ability to donate hydrogen bonds. Their effectiveness will depend on their dielectric constant and ability to solvate the cation and anion. Solubility is expected to be moderate but likely less than in polar protic solvents.
-
Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): Solubility in these solvents is expected to be very low to negligible.[4] The nonpolar nature of these solvents cannot effectively solvate the charged ions of the hydrochloride salt, making the dissolution process energetically unfavorable.[4][6]
The following chart illustrates the predicted solubility trend:
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An In-Depth Technical Guide to the Biological Activity of Cyclopentane Amino Alcohol Derivatives
Preamble: The Cyclopentane Ring as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the carbocyclic structures, the cyclopentane ring has emerged as a particularly versatile and valuable framework.[1] Unlike its six-membered counterpart, the cyclohexane ring, the puckered "envelope" conformation of cyclopentane offers a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets.[1] When functionalized with amino and alcohol groups, these derivatives—cyclopentane amino alcohols—become potent pharmacophores capable of engaging in critical hydrogen bonding and electrostatic interactions within enzyme active sites and receptor binding pockets.[2]
This guide provides a comprehensive exploration of the diverse biological activities exhibited by cyclopentane amino alcohol derivatives. We will delve into their roles as antiviral, antibacterial, and anticancer agents, moving beyond a mere recitation of data to explain the causal relationships between molecular structure and biological function. The methodologies detailed herein are presented not as abstract procedures, but as self-validating systems designed to yield robust and reproducible results, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Antiviral Activity: Targeting Influenza Neuraminidase
A signal achievement in the application of cyclopentane derivatives has been in the development of potent influenza virus inhibitors.[3] The influenza virus neuraminidase (NA) enzyme is a critical target for antiviral therapy. It functions by cleaving sialic acid residues from host cell receptors, a crucial step for the release of newly formed virus particles from infected cells. Inhibiting NA causes viral particles to aggregate at the cell surface, preventing the spread of infection.
Mechanism and Structure-Activity Relationship (SAR)
Inspired by the structures of successful NA inhibitors like Oseltamivir and Zanamivir, researchers developed a series of cyclopentane analogs.[3] These compounds substitute the six-membered ring of previous inhibitors with a five-membered cyclopentane ring, while retaining key functional groups necessary for binding to the NA active site. The rationale is that the cyclopentane scaffold can mimic the conformation of the natural substrate, sialic acid, within the enzyme's binding pocket.
Key structural features contributing to potent anti-influenza activity include:
-
A basic amino or guanidino group: This positively charged group forms a critical salt bridge with a conserved glutamic acid residue in the NA active site.
-
A carboxylate group: Interacts with a trio of arginine residues, anchoring the inhibitor.
-
A glycerol-like side chain: Occupies a pocket that accommodates the glycerol moiety of sialic acid.
-
The cyclopentane core: Provides the rigid scaffold to orient these functional groups in the optimal geometry for high-affinity binding.
A novel series of these compounds, including RWJ-270201, demonstrated potent and selective inhibition of various influenza A and B strains, with potencies comparable to or greater than Zanamivir and Oseltamivir.[3]
Quantitative Analysis of Antiviral Potency
The efficacy of these compounds is typically quantified by their 50% effective concentration (EC50), which is the concentration required to inhibit the viral cytopathic effect by 50%.
| Compound | Influenza Strain | EC50 (μM) | Reference |
| RWJ-270201 | A/Texas/36/91 (H1N1) | 0.06 | [3] |
| B/Beijing/184/93 | <0.2 | [3] | |
| BCX-1827 | A/Texas/36/91 (H1N1) | 0.22 | [3] |
| B/Beijing/184/93 | <0.2 | [3] | |
| Oseltamivir Carboxylate | A/Texas/36/91 (H1N1) | 0.18 | [3] |
| B/Beijing/184/93 | 0.23 | [3] | |
| Zanamivir | A/Texas/36/91 (H1N1) | 0.10 | [3] |
| B/Beijing/184/93 | 0.21 | [3] |
Experimental Protocol: Antiviral Neutral Red (NR) Assay
This protocol provides a robust method for determining the EC50 of a compound against influenza virus in cell culture. The principle relies on the ability of viable cells to take up and bind the supravital dye neutral red in their lysosomes. Virus-induced cytopathic effects lead to cell death and a corresponding decrease in dye uptake, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells into 96-well microplates at a density that forms a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., cyclopentane derivatives) and reference inhibitors in a virus-appropriate test medium (e.g., MEM with trypsin).
-
Infection: When the cell monolayer is confluent, remove the growth medium. Add 100 µL of the diluted compound to the appropriate wells, followed by 100 µL of a standardized influenza virus suspension. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until the cytopathic effect in the virus control wells reaches approximately 90%.
-
Staining: Remove the medium and add 100 µL of a 0.011% neutral red solution in phosphate-buffered saline (PBS) to each well. Incubate for 2 hours at 37°C.
-
Dye Extraction: Remove the staining solution, wash the cells with PBS, and add 100 µL of a dye extraction solution (e.g., 50% ethanol, 1% acetic acid in water).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Plot the compound concentration versus percent inhibition on a semilogarithmic graph to determine the EC50 value.[3]
Visualization: Neuraminidase Inhibition Workflow
Caption: Workflow of influenza neuraminidase inhibition by cyclopentane derivatives.
Antibacterial Activity: Targeting MraY Translocase
The rise of antibiotic resistance necessitates the discovery of new drugs with novel mechanisms of action.[4] The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is an attractive target because it is an essential enzyme in the early stages of peptidoglycan biosynthesis, a pathway unique to bacteria.[4]
Mechanism and Structure-Activity Relationship (SAR)
Muraymycins are a class of naturally occurring nucleoside antibiotics that inhibit MraY. However, their structural complexity makes them challenging synthetic targets.[4] To overcome this, researchers have designed simplified analogs where the ribose moiety of muraymycin is replaced with a cyclopentane ring.[4] This substitution improves synthetic tractability while maintaining the potential for biological activity.
Structure-activity relationship studies on these cyclopentane-based analogs have revealed critical insights:
-
Lipophilic Side Chain: The presence of a lipophilic side chain is crucial for potent MraY inhibition and antibacterial efficacy. Analogs lacking this feature show significantly reduced activity.[4]
-
1,2-syn-amino alcohol Moiety: This functional group is essential for mimicking the natural substrate and interacting with the MraY active site.
-
Cyclopentane Core: Serves as a conformationally suitable replacement for the tetrahydrofuran ring of the natural ribose moiety.[4]
Quantitative Analysis of MraY Inhibition
The inhibitory activity of these analogs is assessed by their 50% inhibitory concentration (IC50) against the MraY enzyme and their Minimum Inhibitory Concentration (MIC) against bacterial strains like Staphylococcus aureus.
| Compound ID | Description | MraY IC50 (μM) | S. aureus MIC (μg/mL) | Reference |
| JH-MR-23 (20) | With lipophilic side chain | 75 ± 9 | 54 ± 6.8 | [4] |
| JH-MR-21 (10) | Without lipophilic side chain | 340 ± 42 | Not Reported | [4] |
| JH-MR-22 (11) | Without lipophilic side chain | 500 ± 69 | Not Reported | [4] |
Experimental Protocol: UMP-Glo™ Glycosyltransferase Assay for MraY Inhibition
This assay provides a reliable method for measuring the activity of the MraY enzyme and the potency of its inhibitors. MraY catalyzes the transfer of phospho-MurNAc-pentapeptide to a lipid carrier, releasing Uridine Monophosphate (UMP) as a byproduct. The UMP-Glo™ assay quantifies the amount of UMP produced, which is directly proportional to MraY activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the MraY enzyme, the lipid carrier (e.g., undecaprenyl phosphate), and the substrate (UDP-MurNAc-pentapeptide) in an appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the cyclopentane test compounds to the reaction wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Enzyme Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
UMP Detection: Stop the reaction and add the UMP-Glo™ Detection Reagent. This reagent converts the UMP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Luminescence Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background signal from all measurements. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Visualization: Synthesis and Evaluation Workflow
Caption: Workflow for the synthesis and evaluation of cyclopentane-based MraY inhibitors.
Anticancer Activity: A Multifaceted Approach
The structural diversity of cyclopentane amino alcohol derivatives has enabled their exploration as potential anticancer agents.[2][5] Their mechanisms of action are varied, ranging from direct cytotoxicity to inhibition of specific cellular targets involved in cancer progression.
Mechanisms and Structure-Activity Relationship (SAR)
a) Cyclopentane-Fused Anthraquinones: Novel analogs of anthracyclines, a class of potent chemotherapy drugs, have been designed by fusing a cyclopentane ring to the anthraquinone core.[6][7] These modifications can lead to:
-
Increased Lipophilicity: Enhancing cellular uptake and altering subcellular distribution, often leading to accumulation in lysosomes.[7]
-
Circumvention of Drug Resistance: The structural changes can help overcome efflux-mediated drug resistance, a common problem with traditional anthracyclines.[6][7]
-
Multiple Modes of Action: These compounds can interact with DNA, inhibit topoisomerase 1, and induce cytotoxicity through lysosome-associated pathways.[7]
b) 2-(Cyclopentylamino)thiazol-4(5H)-ones: This class of compounds has demonstrated cytotoxic activity against a range of human cancer cell lines, including colon (Caco-2), pancreatic (PANC-1), and breast (MDA-MB-231) carcinomas.[5] The SAR for this series indicates that the nature of the substituent on the phenyl ring attached to the thiazolone core significantly influences anticancer potency. For instance, compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one) was found to be a potent inhibitor of tumor cell proliferation.[5]
Quantitative Analysis of Anticancer Activity
The anticancer potential is typically evaluated by determining the IC50 value, the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclopentane-fused Anthraquinone | MCF-7 (Breast) | 8.04 | [6] |
| A549 (Lung) | 12.24 | [6] | |
| 2-(Cyclopentylamino)thiazol-4(5H)-one (3g) | Caco-2 (Colon) | 1.8 ± 0.2 | [5] |
| PANC-1 (Pancreatic) | 2.5 ± 0.3 | [5] | |
| MDA-MB-231 (Breast) | 2.9 ± 0.4 | [5] |
Experimental Protocol: MTS Cytotoxicity Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The principle is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the cyclopentane test compounds to the wells. Include a vehicle-only control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent, combined with an electron coupling reagent (e.g., phenazine ethosulfate), to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to convert the MTS into the colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the blank control absorbance, calculate the percentage of cell viability relative to the vehicle-only control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[5]
Visualization: General SAR for Anticancer Activity
Caption: Structure-activity relationships for anticancer cyclopentane derivatives.
Concluding Remarks and Future Outlook
The cyclopentane amino alcohol scaffold is a demonstrably powerful platform in the design of biologically active molecules. Its utility spans a remarkable range of therapeutic areas, from potent antiviral agents that combat influenza to novel antibacterial compounds targeting essential enzymes and multifaceted anticancer derivatives capable of overcoming drug resistance. The success of this scaffold lies in its conformational rigidity and its ability to present key functional groups in a precise three-dimensional orientation, enabling high-affinity interactions with diverse biological targets.
Future research will undoubtedly focus on expanding the chemical space around this core structure. The application of diversity-oriented synthesis will generate large libraries for high-throughput screening, potentially uncovering activities against new targets.[8] Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will guide the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The cyclopentane amino alcohol framework, therefore, remains a highly promising starting point for the development of innovative medicines to address pressing global health challenges.
References
-
Sidwell, R. W., Smee, D. F., Huffman, J. H., Barnard, D. L., Bailey, K. W., Morrey, J. D., & Babu, Y. S. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749–757. [Link]
-
Dénès, F., Pérez-Luna, A., & Chemla, F. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Angewandte Chemie International Edition, 53(41), 11040-11044. [Link]
-
Heo, M. S., Lee, H., Lee, S. H., Kim, S. J., Lee, J. Y., & Huh, J. H. (2022). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry Letters, 59, 128551. [Link]
-
García-Moreno, M. I., Ortiz-Gómez, V., & Carmona, A. T. (2021). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Chemistry Proceedings, 5(1), 94. [Link]
-
Soengas, R. G., & Estévez, J. C. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2359–2368. [Link]
-
Stanković, N., Stanojković, T., Kolundžija, B., Vujčić, M., & Sladić, D. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3460. [Link]
-
Gartenmann Dickson, L., Leroy, E., & Reymond, J. L. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217–1226. [Link]
-
Soengas, R. G., & Estévez, J. C. (2022). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. [Link]
-
Shchekotikhin, A. E., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. ResearchGate. [Link]
-
Tevyashova, A. N., Zhidkova, A. M., Kuimova, M. V., Shtil, A. A., & Shchekotikhin, A. E. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 267, 116103. [Link]
-
Zhang, J., Garrossian, M., Gardner, D., Garrossian, A., Chang, Y. T., Kim, Y. K., & Chang, C. W. T. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359–1363. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Hydrogenation of Aminocyclopentyl Precursors Using Palladium on Carbon
Preamble: The Strategic Importance of the Aminocyclopentyl Moiety
In the landscape of modern drug discovery and development, the aminocyclopentane scaffold represents a privileged structural motif. Its prevalence in a multitude of biologically active molecules, from antiviral agents to central nervous system therapeutics, stems from its unique conformational properties. The non-planar, puckered structure of the cyclopentyl ring allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The catalytic hydrogenation of functionalized cyclopentyl precursors is a cornerstone transformation for accessing these vital amine building blocks.[1][2][3] Among the array of available catalysts, palladium on activated carbon (Pd/C) stands out for its exceptional efficiency, operational simplicity, and robustness, making it a workhorse catalyst in both academic research and industrial-scale synthesis.[4]
This document provides an in-depth guide to the theory and practice of hydrogenating aminocyclopentyl precursors using Pd/C. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring scientifically sound, safe, and reproducible outcomes.
The Heart of the Reaction: Mechanistic Insights
The reduction of a functional group—most commonly a nitro group or a carbon-carbon double bond—to furnish the desired amine is a six-electron process when starting from a nitro compound.[5][6] The reaction occurs on the surface of the heterogeneous palladium catalyst. While the exact surface-level events are complex, the widely accepted mechanism involves several key stages.[7][8]
Core Mechanistic Steps:
-
Hydrogen Activation: Molecular hydrogen (H₂) from the gas phase adsorbs onto the surface of the palladium nanoparticles and dissociates into highly reactive atomic hydrogen (H•), which remains bound to the metal surface.[7]
-
Substrate Adsorption: The aminocyclopentyl precursor (e.g., a nitrocyclopentane derivative) adsorbs onto the palladium surface, bringing the reducible functional group into close proximity with the activated hydrogen atoms.[6][7]
-
Stepwise Hydrogen Transfer: The surface-bound hydrogen atoms are sequentially transferred to the nitro group. This process proceeds through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NHOH) species, before the final amine is formed.[6][9]
-
Product Desorption: Once the reduction is complete, the final aminocyclopentane product desorbs from the catalyst surface, freeing the active site to engage in another catalytic cycle.
The overall transformation is highly exothermic and, once initiated, often proceeds rapidly. The efficiency of the process hinges on the effective mass transfer of hydrogen and the substrate to the catalyst surface.
Caption: Pd/C-catalyzed reduction of a nitro group to a primary amine.
Field-Proven Experimental Protocols
The choice between atmospheric and high-pressure hydrogenation depends on the reactivity of the substrate and the desired reaction scale. For many common precursors like nitro compounds, atmospheric pressure is sufficient.
Protocol 1: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)
This method is ideal for lab-scale synthesis (typically <10 g) and for substrates that are readily reduced.
Core Workflow Diagram
Sources
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- 2. Functionalized Cyclopentanes via Sc(III)-Catalyzed Intramolecular Enolate Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Purity in (3-Aminocyclopentyl)methanol Synthesis
Topic: Improving Enantiomeric Excess (ee) in (3-Aminocyclopentyl)methanol Synthesis Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Diagnostic & Strategy Overview
High enantiomeric excess (ee) in (3-aminocyclopentyl)methanol is rarely achieved by resolving the final alcohol. The hydroxyl and amine groups are too close to the flexible cyclopentane ring, making chiral discrimination difficult at the final stage.
The Golden Rule: You must establish chirality upstream—either at the lactam precursor (Vince Lactam) or via enzymatic desymmetrization of the diester. If you are trying to resolve the final amino alcohol, you are fighting a losing thermodynamic battle.
Decision Matrix: Select Your Workflow
Use the following logic map to determine the correct troubleshooting module for your situation.
Figure 1: Strategic decision tree for selecting the resolution methodology based on available precursors.
Module 1: The Vince Lactam Route (Industrial Standard)
This is the most robust method for generating high-ee (1R,4S) or (1S,4R) precursors. The chirality set here is preserved through the ring-opening and reduction steps.
Core Issue: Incomplete Resolution of the Lactam
If your final amino alcohol has low ee, the resolution of the Vince lactam was likely terminated too early.
Protocol: Classical Resolution with D-Tartaric Acid
Objective: Isolation of (-)-Vince lactam (precursor to the (1R,3S)-amino alcohol).
-
Salt Formation:
-
Dissolve racemic Vince lactam (1.0 eq) in Methanol (solvent choice is critical; avoid Ethanol/Water initially).
-
Add (D)-(-)-Tartaric acid (0.5 eq). Note: Using 0.5 eq exploits the "Pope-Peachy" method to maximize yield of the desired diastereomer.
-
-
Crystallization:
-
Heat to reflux until clear.
-
Cool slowly to 25°C over 4 hours. Rapid cooling traps the eutectics, lowering ee.
-
Checkpoint: If no crystals form, seed with pure salt or scratch the flask.
-
-
Recrystallization (The "ee" Booster):
-
Liberation:
-
Treat the salt with saturated NaHCO₃ and extract with CH₂Cl₂.
-
Data Validation Table: Solvent Effects on Resolution
| Solvent System | Yield (%) | ee (%) of Lactam | Notes |
| Methanol (Pure) | 35% | 88% | Good first pass, but insufficient for pharma grade. |
| MeOH : Acetone (1:4) | 30% | >98% | Recommended for final polish. |
| Ethanol : Water (9:1) | 42% | 75% | High yield, poor selectivity (co-crystallization). |
Module 2: Enzymatic Desymmetrization (Biocatalysis)
If you lack chiral starting materials, use this method on the meso-diacetate precursor (cis-3,5-diacetoxycyclopent-1-ene).
Core Issue: Low E-Value (Selectivity)
Users often report stalling conversion or low ee. This is typically due to product inhibition or pH drift .
Troubleshooting Guide
Q: My reaction stalls at 40% conversion. Why? A: The produced acetic acid is lowering the pH, deactivating the lipase.
-
Fix: Use a pH-stat (autotitrator) to maintain pH 7.0 using 0.1M NaOH, or use a phosphate buffer with high capacity.
Q: Which enzyme should I use? A: CAL-B (Candida antarctica Lipase B) or PPL (Porcine Pancreatic Lipase) .
-
PPL is cheaper but requires immobilization for stability.
-
CAL-B (immob. on acrylic resin) provides higher E-values (>100).
Workflow Diagram: Enzymatic Cycle
Figure 2: Kinetic resolution pathway. Note that removing acetic acid is critical for driving the equilibrium.
Module 3: Rescue Protocol (Final Product Resolution)
If you already have racemic (3-aminocyclopentyl)methanol, you must resolve it via diastereomeric salt formation.[4] Warning: This is less efficient than Modules 1 & 2.
Protocol: Tartrate Salt Resolution
Direct resolution of the amino alcohol is difficult due to its high solubility. You must use a non-polar anti-solvent .
-
Preparation: Dissolve racemic amine (10 mmol) in absolute Ethanol (5 mL).
-
Acid Addition: Add (L)-(+)-Tartaric acid (5 mmol, 0.5 eq) dissolved in hot Ethanol.
-
Precipitation:
-
Add Ethyl Acetate dropwise until the solution turns slightly turbid.
-
Heat to clarity, then wrap the flask in foil and allow to cool to RT undisturbed for 24 hours.
-
-
Analysis:
FAQ: Common Failure Points
Q: I lost my chirality during the reduction of the lactam. What happened? A: You likely used harsh conditions that caused epimerization at the C1 position.
-
Solution: When reducing the lactam (or amino ester) to the alcohol, use LiBH₄ in THF at 0°C to RT. Avoid refluxing LiAlH₄ if possible, as the high heat can invert the stereocenter adjacent to the carbonyl.
Q: My product is an oil and won't crystallize. A: (3-Aminocyclopentyl)methanol is hygroscopic and tends to oil out.
-
Solution: Do not try to crystallize the free base. Always crystallize as the Hydrochloride or Tartrate salt. If the oil persists, triturate with dry Diethyl Ether to induce nucleation.
Q: How do I distinguish cis vs. trans isomers? A: NMR is definitive.
-
Cis-isomer: The methylene protons on the hydroxymethyl group often appear as a doublet with a specific coupling constant (J ~ 6-7 Hz) due to H-bonding with the amine.
-
Trans-isomer: Distinct shift in the C1-H proton signal.
References
-
BenchChem. (2025).[4] A Comparative Guide to the Synthetic Routes of ((1S,3R)-3-aminocyclopentyl)methanol. Retrieved from
-
Singh, R., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL – An Undesired Isomer. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from
-
Kiss, L., et al. (2015). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. Retrieved from
-
Google Patents. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. CN112574046A. Retrieved from
-
Gotor, V., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines. The Journal of Organic Chemistry. Retrieved from
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling hygroscopic nature of (3-Aminocyclopentyl)methanol hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-Aminocyclopentyl)methanol hydrochloride. As an amine hydrochloride salt, this compound exhibits hygroscopic tendencies—a propensity to absorb moisture from the atmosphere.[1][2] Improper handling of this characteristic can significantly impact experimental accuracy, product stability, and overall research outcomes.[3][4] This document is structured to address common challenges through a series of frequently asked questions and troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What does it mean that (3-Aminocyclopentyl)methanol hydrochloride is hygroscopic?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] For (3-Aminocyclopentyl)methanol hydrochloride, this means the solid powder can absorb atmospheric moisture, leading to a range of potential issues. The hydrochloride salt form enhances water solubility but also contributes to this moisture-attracting behavior.[5][6]
Q2: What are the consequences of uncontrolled moisture absorption?
A2: Uncontrolled moisture uptake can lead to several detrimental effects that compromise experimental integrity:
-
Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[1][2] This makes accurate weighing difficult and can impede handling processes.[7]
-
Inaccurate Concentration: If the material has absorbed significant water, the weighed mass will not be purely the active compound, leading to the preparation of solutions with lower-than-intended concentrations.[1]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, affecting the purity and stability of the compound over time.[3][8] Water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions.[8]
-
Altered Performance: In a drug formulation context, changes in moisture content can affect critical quality attributes such as flowability, compressibility, dissolution rate, and ultimately, the therapeutic efficacy of the final product.[9][10]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain the integrity of (3-Aminocyclopentyl)methanol hydrochloride, it should be stored in a tightly sealed container in a cool, dry place.[11] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is strongly recommended to maintain a low-humidity environment.[12] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon backfill) to further minimize exposure to moisture and air.[13]
Q4: My material has already clumped. Can I still use it?
A4: The usability of clumped material depends on the sensitivity of your application.
-
For non-critical applications: If minor clumping is observed, you may be able to gently break up the clumps with a dry spatula inside a controlled environment (like a glovebox) and proceed.[1]
-
For quantitative or sensitive experiments: It is highly recommended to use a fresh, free-flowing lot. If this is not possible, the entire batch of clumped material should be used to prepare a stock solution. The concentration of this stock solution should then be accurately determined using an analytical technique (e.g., titration, HPLC with a reference standard) before use. Do not use severely caked or wet-appearing material for experiments requiring accurate weighing of the solid.[1]
Part 2: Troubleshooting Guides & Protocols
This section provides step-by-step protocols for common procedures and troubleshooting for issues encountered during experimentation.
Troubleshooting: Inconsistent Experimental Results
If you are experiencing variability in your results, unintended moisture uptake is a likely culprit. Use the following decision tree to diagnose and resolve the issue.
Caption: Workflow for Karl Fischer Titration.
References
-
(3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 . PubChem. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . National Center for Biotechnology Information. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . ResearchGate. [Link]
-
MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride . Capot Chemical. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain . Taylor & Francis Online. [Link]
-
(3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 . PubChem. [Link]
-
Hygroscopic: What it Means, What You Need to Know . CORECHEM Inc. [Link]
-
How to Handle Hygroscopic Reference Standards? . Chromatography Forum. [Link]
-
How do you handle hygroscopic salts? . HepatoChem. [Link]
-
Water determination . ResearchGate. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81 . National Center for Biotechnology Information. [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances . National Center for Biotechnology Information. [Link]
-
How to Store Reagents . University of Rochester Department of Chemistry. [Link]
-
The effect of atmospherically relevant aminium salts on water uptake . Atmospheric Chemistry and Physics. [Link]
-
Moisture Analysis in the Pharmaceutical Industry . AZoM. [Link]
-
Drying and Storing Hygroscopic Salts . Reddit. [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? . Reddit. [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach . [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals . Ibis Scientific, LLC. [Link]
-
Asian Journal of Pharmaceutics . [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview . PharmaInfo. [Link]
-
Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? . American Fuel & Petrochemical Manufacturers. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis . University of Glasgow Theses Service. [Link]
-
Effect of moisture on solid state stability . Semantic Scholar. [Link]
-
Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted . MDPI. [Link]
-
Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface . Journal of the American Chemical Society. [Link]
-
Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling . RSC Publishing. [Link]
-
Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation . PubMed. [Link]
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Validation & Comparative
Comparative H-NMR Analysis: Cis- vs. Trans-(3-Aminocyclopentyl)methanol Hydrochloride
Executive Summary
(3-Aminocyclopentyl)methanol hydrochloride is a critical scaffold in the synthesis of JAK inhibitors and GPCR ligands. However, its flexible cyclopentane core creates significant analytical ambiguity. Unlike cyclohexane systems which lock into rigid chair conformations, this molecule undergoes rapid pseudorotation between envelope and twist conformers.
This guide provides a technical comparison between the Cis (1,3-diequatorial-like) and Trans (1,3-axial/equatorial) diastereomers.[1][2] We focus on the hydrochloride salt form, as the protonated amine (
Structural Dynamics & Stereochemistry
To interpret the NMR spectrum, one must first visualize the conformational equilibrium. In 1,3-disubstituted cyclopentanes, the ring adopts an envelope conformation to minimize steric strain.
-
Cis-Isomer (1,3-relationship): Predominantly adopts a conformation where both the hydroxymethyl (
) and ammonium ( ) groups occupy pseudo-equatorial positions. This is thermodynamically favored.[2] -
Trans-Isomer: Forces one substituent into a pseudo-axial position, introducing 1,3-diaxial-like strain and altering the coupling constants (
-values) of the methine protons.
Visualization: Isomer Conformations
Figure 1: Conformational impact on the chemical shift of the methine proton at position 3.
Experimental Protocol: Self-Validating System
The choice of solvent is not trivial.[3] The hydrochloride salt requires a polar solvent, but the choice determines whether you see the exchangeable protons.
Solvent Selection Strategy
| Solvent | Purpose | Pros | Cons |
| DMSO-d₆ | Stereochemical Assignment | Slows proton exchange; allows observation of | Viscosity broadens multiplets; residual water peak (3.33 ppm) often overlaps with methine signals. |
| D₂O | Purity/Salt Confirmation | Eliminates exchangeable protons; sharpens skeletal signals for precise | Cannot observe amine/hydroxyl protons; shifts are concentration-dependent. |
Recommended Acquisition Parameters
-
Field Strength: Minimum 400 MHz (600 MHz recommended to resolve the H2/H4/H5 methylene envelope).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
seconds. The methine protons near the charged ammonium center have longer relaxation times. Short D1 leads to integration errors when quantifying isomer ratios.
Comparative Spectral Analysis
The table below contrasts the representative chemical shifts for the Cis and Trans isomers in DMSO-d₆ . Note that absolute values may shift slightly based on concentration, but the relative difference (
Table 1: Representative Chemical Shift Data (DMSO-d₆)
| Position | Proton Type | Cis-Isomer ( | Trans-Isomer ( | Multiplicity & Mechanistic Insight |
| H3 | Methine ( | 3.55 | 3.72 | Key Differentiator. The trans isomer places H3 in a pseudo-equatorial orientation (deshielded) more often than the cis isomer. |
| H1 | Methine ( | 2.10 | 2.25 | The trans isomer typically shifts downfield due to ring current anisotropy in the twist conformation. |
| H6 | Methylene ( | 3.35 | 3.32 | Often overlapping. The cis isomer usually shows a slightly more distinct splitting pattern due to restricted rotation. |
| H2/H4/H5 | Ring Methylenes | 1.40 – 2.00 | 1.50 – 2.10 | Complex Envelope. In cis, H2 protons are diastereotopic but more equivalent due to symmetry. In trans, the envelope is broader. |
| -NH3+ | Ammonium | ~8.10 (broad) | ~8.15 (broad) | Visible only in DMSO. Integration must be 3H. |
| -OH | Hydroxyl | ~4.60 (t) | ~4.55 (t) | Visible only in DMSO. Diagnostic for the free alcohol. |
Detailed Mechanistic Analysis
1. The "Salt Shift" Effect
In the free base, the H3 proton typically resonates around 3.0–3.1 ppm. Upon formation of the hydrochloride salt, the nitrogen becomes positively charged (
-
Validation Check: If H3 is found < 3.2 ppm in DMSO, the salt has dissociated or was not formed correctly.
2. The Cis/Trans "Envelope" Logic
Cyclopentane rings are notorious for "virtual coupling" where second-order effects make multiplets look like blobs.
-
Cis-Isomer: The molecule has a plane of symmetry (roughly). This simplifies the H2/H4/H5 region.
-
Trans-Isomer: The lack of symmetry and the twist conformation create highly diastereotopic protons. You will see a more complex "forest" of peaks in the 1.5–2.1 ppm region compared to the cis isomer.
Analytical Workflow: Assigning Your Batch
Use this decision tree to validate your material.
Figure 2: Step-by-step logic for structural validation and salt confirmation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Retrieved from [Link]
-
PubChem. (2025).[4][5] (3-Aminocyclopentyl)methanol hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent effects in cyclic systems).
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Testing of (3-Aminocyclopentyl)methanol HCl
For researchers, scientists, and drug development professionals, establishing the purity of chiral building blocks like (3-Aminocyclopentyl)methanol HCl is a critical step in ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] This technical guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (3-Aminocyclopentyl)methanol HCl, offering insights into method selection, development, and validation in line with industry standards.[3][4][5][6][7][8]
(3-Aminocyclopentyl)methanol HCl is a key chiral intermediate whose stereochemical integrity is paramount.[2] Therefore, robust analytical methods are essential for both chemical and enantiomeric purity evaluation. This guide will explore a primary HPLC method utilizing pre-column derivatization for UV detection and compare it with alternative approaches, including Gas Chromatography (GC) and Capillary Electrophoresis (CE).
The Central Role of Chromatography in Pharmaceutical Analysis
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of components within a mixture.[5][9] Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide extensive guidelines on chromatographic techniques and method validation to ensure the quality and consistency of pharmaceutical products.[3][4][6][7][8][10][11]
Pillar 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] Since (3-Aminocyclopentyl)methanol HCl lacks a strong chromophore for UV detection, a pre-column derivatization step is necessary to introduce a UV-active moiety.[12]
Rationale for Derivatization
The primary amine group of (3-Aminocyclopentyl)methanol HCl readily reacts with various derivatizing agents. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is an excellent choice as it reacts under mild conditions to form a highly fluorescent and UV-active derivative, significantly enhancing detection sensitivity.[12]
Experimental Protocol: HPLC-UV with FMOC-Cl Derivatization
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of (3-Aminocyclopentyl)methanol HCl reference standard in 0.1 M HCl. Create a series of calibration standards through serial dilution.
-
Sample Solution: Accurately weigh and dissolve the test sample in 0.1 M HCl to a known concentration.
2. Derivatization Procedure: [12]
-
To 500 µL of each standard and sample solution, add 25 µL of a borate buffer (pH 9.5).
-
Add 100 µL of a 2.5 mmol solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
Add 10 µL of 30% HCl to quench the reaction.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient elution is typically employed to ensure good separation of the derivatized analyte from any impurities and excess derivatizing agent.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Pillar 2: Alternative Analytical Methodologies
While HPLC with derivatization is a robust method, other techniques offer distinct advantages and can be considered based on laboratory capabilities and specific analytical needs.
Alternative 1: Gas Chromatography (GC) with Derivatization
GC is an excellent technique for volatile and thermally stable compounds.[1] For non-volatile compounds like (3-Aminocyclopentyl)methanol HCl, derivatization is required to increase volatility.[1][15]
Rationale: Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines and alcohols, converting them into volatile trifluoroacetyl derivatives suitable for GC analysis.[1]
Experimental Protocol: Chiral GC-FID [1]
-
Derivatization:
-
Accurately weigh ~10 mg of the sample into a vial.
-
Add 1 mL of dichloromethane and 200 µL of TFAA.
-
Vortex for 1 minute and let the reaction proceed for 30 minutes at room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
GC-FID Conditions:
Alternative 2: Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique well-suited for charged and polar compounds.[16] It offers advantages such as low sample and reagent consumption and rapid analysis times.[17][18] For chiral separations, a chiral selector is added to the background electrolyte.[16]
Rationale: Cyclodextrins and their derivatives are widely used as chiral selectors in CE due to their ability to form transient diastereomeric complexes with enantiomers, leading to different migration times.[17]
Experimental Protocol: Chiral CE [17]
-
Sample Preparation: Dissolve the sample in the background electrolyte (BGE).
-
CE Conditions:
Method Comparison and Data Presentation
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired throughput.
| Parameter | HPLC-UV with Derivatization | GC-FID with Derivatization | Chiral Capillary Electrophoresis |
| Principle | Reverse-phase chromatography | Gas-liquid chromatography | Differential migration in an electric field |
| Derivatization | Required (e.g., FMOC-Cl) | Required (e.g., TFAA) | Not required |
| Detection | UV/Fluorescence | Flame Ionization (FID) | UV |
| Throughput | Moderate | High | High |
| Resolution | Excellent for impurities | Excellent for enantiomers | Excellent for enantiomers |
| Robustness | High | Moderate | Moderate |
| Solvent Usage | High | Low | Very Low |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for HPLC purity testing with pre-column derivatization.
Caption: Decision tree for selecting the appropriate analytical method.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of any analytical method, a comprehensive validation is required as per ICH Q2(R1) guidelines.[4][6][7][8] This involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[12]
System suitability tests (SST) must be performed before and during the analysis to ensure the continued performance of the chromatographic system.[3][10] This typically includes parameters like peak symmetry, resolution, and reproducibility of replicate injections.[11]
Conclusion
The purity testing of (3-Aminocyclopentyl)methanol HCl can be effectively achieved using a variety of chromatographic techniques. The choice of the optimal method depends on the specific analytical requirements and available resources.
-
HPLC with pre-column derivatization is a robust and sensitive method suitable for most quality control laboratories.
-
GC with derivatization offers a high-throughput alternative, particularly for enantiomeric purity assessment.
-
Capillary Electrophoresis provides a high-efficiency, low-consumption option for chiral separations.
Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is imperative to ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- U.S. Pharmacopeia.
- Agilent Technologies. (2023, April 15).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Thermo Fisher Scientific.
- US Pharmacopeia. (2008).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Pharmacopeia. (2022, December 1).
- International Council for Harmonis
- BenchChem. (2025). A Comparative Guide to the Stereoselectivity of ((1S,3R)-3-aminocyclopentyl)methanol and its Analogs in Asymmetric Synthesis.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC.
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Validating the Purity of (1S,3S)-3-Aminocyclopentanol Hydrochloride by GC.
- Semantic Scholar. (2022, June 3). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of ((1S,3R)-3-aminocyclopentyl)methanol.
- Royal Society of Chemistry. (2026, January 14).
- LCGC International. (2016, November 1). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- International Labmate Ltd. (2013, June 6).
- Agilent Technologies. Amino-alcohols Analysis of amino-alcohols, C3-C5.
- Scilit. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis.
- U.S. Centers for Disease Control and Prevention. A Sampling and Analysis Method for Two Amino Alcohols.
- Agilent Technologies. Amino alcohols Analysis of ethanol amines.
- International CCS Knowledge Centre.
- LCGC International. (2024, October 15).
- Agilent Technologies. Amines and alcohols Fast analysis of amines and solvents.
- Bryan Research & Engineering, LLC. (1984, December).
- PMC. Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- Yakhak Hoeji. (2021, June 30).
- LCGC International. (2015, April 9).
- MDPI. (2024, March 18).
- ResearchGate. (2007, January 17).
- PMC. (2019, November 20). Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts.
- Bulgarian Chemical Communications. (2020, January 15). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Agilent Technologies. (2009, May 1).
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- 5. uspbpep.com [uspbpep.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 16. chromatographytoday.com [chromatographytoday.com]
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Comparing synthetic routes: Sodium azide vs. Enzymatic resolution
An In-Depth Guide to Synthetic Strategy: Sodium Azide vs. Enzymatic Resolution
For researchers and professionals in drug development, the synthesis of enantiomerically pure compounds, particularly chiral amines, is a cornerstone of creating effective and safe therapeutics. The choice of synthetic route can profoundly impact yield, purity, scalability, safety, and cost. This guide provides an in-depth comparison of two fundamentally different yet powerful strategies for obtaining chiral molecules: the use of sodium azide for nitrogen introduction and enzymatic resolution for the separation of racemic mixtures.
As a Senior Application Scientist, my goal is to move beyond a simple list of pros and cons. Instead, this guide will explore the causality behind experimental choices, providing the field-proven insights necessary to select the most logical and efficient pathway for your specific target molecule.
The Chemical Route: Sodium Azide for Amine Synthesis
Sodium azide (NaN₃) is a workhorse reagent in organic synthesis, prized as an inexpensive and highly effective source of nitrogen.[1][2] Its primary use in this context is as a potent nucleophile for introducing the azide moiety, which is then readily reduced to a primary amine. This two-step, one-pot sequence is a classic and reliable method for amine synthesis.[3][4]
Mechanism and Stereochemical Implications
The pathway typically begins with a bimolecular nucleophilic substitution (Sₙ2) reaction, where an azide anion displaces a leaving group (e.g., a halide or sulfonate). This step is stereospecific and proceeds with a complete inversion of configuration at the chiral center. The resulting alkyl azide is then reduced to the primary amine, a transformation that does not affect the stereocenter. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or the Staudinger reaction (triphenylphosphine followed by water).[5][6]
This inherent stereospecificity is a double-edged sword. If you start with an enantiopure substrate, you obtain an enantiopure product with inverted stereochemistry. However, if the starting material is racemic, the final amine product will also be racemic, necessitating a subsequent resolution step.
Caption: Comparison of Kinetic and Dynamic Kinetic Resolution workflows.
Advantages and Practical Considerations
The primary advantage of enzymatic resolution lies in its operational simplicity and green credentials.
-
High Selectivity: Enzymes frequently provide exceptionally high enantioselectivity (often >99% ee). [7][8]* Mild Conditions: Reactions are typically performed in benign solvents (including water) at or near room temperature and neutral pH, which protects sensitive functional groups elsewhere in the molecule. [7][9]* Safety: Biocatalysts are non-toxic and non-hazardous, posing minimal risk to researchers and the environment. [10] However, this approach is not without its challenges. The success is highly substrate-dependent, and significant screening may be required to find an enzyme with suitable activity and selectivity. [11]Furthermore, the separation of the product from the unreacted starting material can sometimes be challenging.
Head-to-Head Comparison: A Data-Driven Summary
| Feature | Sodium Azide Route | Enzymatic Resolution |
| Primary Goal | Introduction of an amine functional group. | Separation of a racemic mixture. |
| Stereochemical Control | Stereospecific (Sₙ2 inversion). Product stereochemistry depends on starting material. | Enantioselective. Selectively reacts with one enantiomer. |
| Theoretical Max. Yield | Typically >90% for the two-step process. | KR: 50% of a single enantiomer. [12]DKR: Up to 100%. [13] |
| Substrate Scope | Broad; applicable to most primary and secondary alkyl halides/sulfonates. | Substrate-dependent; requires enzyme screening and optimization. [14] |
| Reaction Conditions | Often requires anhydrous organic solvents; reduction step may use high pressure (H₂) or pyrophoric reagents (LiAlH₄). | Mild aqueous or biphasic systems, ambient temperature, neutral pH. [9] |
| Safety & Handling | EXTREME HAZARD. Highly toxic, risk of forming explosive metal azides and toxic/explosive HN₃ gas. [15][16][17] | Generally regarded as safe (GRAS). Benign, non-toxic catalyst. |
| "Green" Credentials | Poor. Utilizes a hazardous reagent and often involves heavy metal catalysts or harsh reducing agents. | Excellent. Biodegradable catalyst, mild conditions, often uses aqueous media. [7] |
| Key Advantage | Efficient and cost-effective method for creating a C-N bond. | Exceptional enantioselectivity under very mild and safe conditions. |
| Key Disadvantage | Severe safety risks limit scalability and require stringent handling protocols. | 50% yield cap for standard KR; process requires development and optimization. |
Experimental Protocols: A Practical View
Protocol 1: Synthesis of (S)-1-Phenylethanamine via Sodium Azide
This protocol illustrates the synthesis of a chiral amine from an enantiopure starting material. CAUTION: This procedure involves highly hazardous materials and must be performed by trained personnel in a certified chemical fume hood with all appropriate personal protective equipment (PPE).
Starting Material: (R)-1-Phenylethyl chloride
-
Azidation:
-
To a solution of (R)-1-phenylethyl chloride (1.41 g, 10 mmol) in 20 mL of dimethylformamide (DMF), add sodium azide (0.98 g, 15 mmol).
-
Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-1-azido-1-phenylethane. Do not heat the crude azide during concentration.
-
-
Reduction (Staudinger Reaction):
-
Dissolve the crude (S)-1-azido-1-phenylethane in 30 mL of THF and 3 mL of water.
-
Add triphenylphosphine (3.15 g, 12 mmol) portion-wise at room temperature. Effervescence (N₂ gas) will be observed.
-
Stir the reaction at room temperature for 8 hours.
-
Concentrate the solvent under reduced pressure.
-
Add 20 mL of 1M HCl to the residue and wash with diethyl ether (2 x 20 mL) to remove triphenylphosphine oxide.
-
Basify the aqueous layer to pH >12 with 6M NaOH and extract with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford (S)-1-phenylethanamine.
-
Verify enantiomeric excess using chiral HPLC or GC.
-
Protocol 2: Kinetic Resolution of (±)-1-Phenylethanol via Lipase
This protocol demonstrates a safe, enzymatic approach to obtaining enantiopure materials.
Starting Material: Racemic (±)-1-phenylethanol
-
Reaction Setup:
-
To a 100 mL flask, add (±)-1-phenylethanol (1.22 g, 10 mmol), 40 mL of hexane, and vinyl acetate (1.38 g, 16 mmol, 1.6 equiv.).
-
Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) (120 mg, ~10% by weight of substrate).
-
Seal the flask and shake on an orbital shaker at 200 rpm at 30 °C.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots every 2-4 hours. Analyze by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol (eep) and the formed ester (ees), as well as the conversion.
-
The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both components.
-
-
Workup and Separation:
-
Once ~50% conversion is reached (typically 12-24 hours), filter off the immobilized enzyme. The enzyme can be washed with hexane and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting residue is a mixture of (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol.
-
Separate the two components using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). This separation is typically straightforward due to the significant difference in polarity between the alcohol and the ester.
-
Decision-Making Framework
The choice between these routes is not arbitrary. It is a strategic decision based on the specific context of the project.
Caption: A logical framework for choosing between synthetic routes.
Conclusion
Both the sodium azide and enzymatic resolution routes are indispensable tools in modern organic synthesis.
The sodium azide pathway offers a powerful and direct method for installing an amine group. Its broad substrate scope and high yields make it a compelling choice, but it is fundamentally constrained by severe safety hazards that demand rigorous protocols and infrastructure.
In contrast, enzymatic resolution represents a pinnacle of green, selective chemistry. It provides access to highly enantiopure materials under exceptionally mild and safe conditions. While it is limited by a 50% theoretical yield in its simplest form and requires substrate-specific optimization, its benefits in safety and selectivity are often paramount, especially in pharmaceutical development.
Ultimately, the optimal choice is dictated by a careful analysis of the target molecule, the available starting materials, the scale of the synthesis, and, most importantly, the safety capabilities of the laboratory.
References
-
Abcam. Sodium azide: Uses, safety and sustainable alternatives. Link
-
University of Illinois Urbana-Champaign, Division of Research Safety. Safe Handling of Sodium Azide (SAZ). Link
-
Uozumi, Y., et al. (2022). Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. Journal of the Japan Petroleum Institute, 65(3), 134-140. Link
-
Hiratake, J., et al. (2018). Lipase‐Catalyzed Dynamic Kinetic Resolution of C1‐ and C2‐Symmetric Racemic Axially Chiral 2,2′‐Dihydroxy‐1,1′‐biaryls. Angewandte Chemie International Edition, 57(23), 7034-7038. Link
-
Gajewska, A., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 26(16), 4851. Link
-
Inagaki, M., et al. (1989). Lipase-catalyzed kinetic resolution with in situ racemization: one-pot synthesis of optically active cyanohydrin acetates from aldehydes. Journal of the American Chemical Society, 111(20), 7930-7932. Link
-
Forgó, P., & Forró, E. (2009). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 79(4), 149-161. Link
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Link
-
Rachwalski, M., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(24), 9269-9300. Link
-
International Programme on Chemical Safety. ICSC 0950 - SODIUM AZIDE. Link
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University of Illinois, Division of Research Safety. (2019). Sodium Azide NaN3. Link
-
ResearchGate. Sodium Azide: An Inorganic Nitrogen Source for the Synthesis of Organic N‐Compounds | Request PDF. Link
-
Centers for Disease Control and Prevention. (2024). Sodium Azide | Chemical Emergencies. Link
-
DC Fine Chemicals. (2024). Sodium azide: Exploring the versatile applications of a key component in fine chemistry. Link
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Wikipedia. Sodium azide. Link
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Denard, C. A., et al. (2015). The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. Chemical Society Reviews, 44(22), 7940-7980. Link
-
BenchChem. A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis. Link
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ResearchGate. Sodium Azide (NaN 3 ): A Versatile Reagent in Organic Synthesis. Link
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Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Link
-
University of Bristol. Objectives Advantages and useful properties of enzymes. Link
-
Le, T. (2020). Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. eGrove. Link
-
Azov, V. A. Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. Link
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Pathshala. Organic Chemistry-I (Nature of bonding and Stereochemistry) Module No. 20: Methods of Resolution. Link
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Innosyn. Azide Chemistry Made Safe. Link
-
Wikipedia. Kinetic resolution. Link
-
Czech, J., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(20), 4785. Link
-
Hall, M. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1086-1105. Link
-
Klibanov, A. M. (1990). Asymmetric transformations catalyzed by enzymes in organic solvents. Accounts of Chemical Research, 23(1), 114-120. Link
-
Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. Link
-
Wang, Y., et al. (2024). A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant. Green Chemistry. Link
-
Rosen, C. E., et al. (2015). Enzymatic Synthesis of Mixed XNA Polymers Containing 2′Fluoro and 2′Azide Modifications. ACS Omega, 5(44), 28723-28729. Link
-
Organic Chemistry Portal. Amine synthesis by azide reduction. Link
-
LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. Link
-
BenchChem. A comparative study of different methods for azide reduction to amines. Link
-
Kamal, A., et al. (2001). Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. Tetrahedron Letters, 42(38), 6743-6745. Link
-
Choudhary, A., et al. (2022). Similarity based enzymatic retrosynthesis. Chemical Science, 13(28), 8235-8248. Link
-
ResearchGate. Scale-up of Azide Chemistry: A Case Study | Request PDF. Link
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BenchChem. A comparative study of enzymatic vs. chemical synthesis of vinyl oleate. Link
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- 17. ehs.wisc.edu [ehs.wisc.edu]
Pharmaceutical Grade (1R,3S)-(3-Aminocyclopentyl)methanol HCl: Specification Guide & Comparative Analysis
Executive Summary
(3-Aminocyclopentyl)methanol HCl (CAS: 102099-18-3 for the (1R,3S) isomer) is a critical chiral building block, most notably utilized in the synthesis of next-generation integrase inhibitors (e.g., Bictegravir ) and mucolytic agents (e.g., Ambroxol derivatives).
In pharmaceutical applications, the distinction between "Technical Grade" and "Pharmaceutical Grade" is not merely purity—it is stereochemical integrity. The cyclopentane ring introduces both cis/trans diastereomers and enantiomers. Using a lower-grade intermediate with <99% enantiomeric excess (ee) can result in significant yield losses during late-stage coupling or, critically, the carryover of inactive enantiomers into the final Drug Substance, violating ICH Q3A guidelines.
This guide defines the Certificate of Analysis (COA) specifications required for GMP-regulated workflows and compares them against standard research-grade alternatives.
Technical Deep Dive: The Stereochemical Challenge
The molecule possesses two chiral centers at C1 and C3. This results in four possible isomers:
-
(1R,3S) - Cis (Target for Bictegravir)
-
(1S,3R) - Cis (Enantiomer)
-
(1R,3R) - Trans (Diastereomer)
-
(1S,3S) - Trans (Diastereomer)[1]
Causality in Synthesis: Standard hydrogenation of 3-aminocyclopentanecarboxylates often yields a mixture of cis and trans isomers. Pharmaceutical grade material requires an enzymatic resolution or chiral crystallization step (often involving tartaric or mandelic acid) to isolate the (1R,3S) isomer.
Risk Factor: If a Technical Grade (Racemic Cis/Trans mix) is used, the "wrong" isomers may compete in subsequent nucleophilic substitution reactions, leading to complex purification challenges of the final API that are often impossible to resolve by standard crystallization.
Comparative Analysis: Pharmaceutical vs. Technical Grade
The following table contrasts the specifications. Note that "Pharmaceutical Grade" implies adherence to ICH guidelines for impurities.
| Specification | Pharmaceutical Grade (Target) | Technical Grade (Alternative) | Impact on Development |
| Appearance | White to off-white crystalline powder | Beige or yellow powder/solid | Color indicates oxidation or residual metal catalysts (Pd/C). |
| Assay (HPLC) | ≥ 99.0% | ≥ 95.0% | Lower purity requires re-calculation of stoichiometry, risking incomplete reactions. |
| Chiral Purity (ee) | ≥ 99.5% (1R,3S) | Not Specified or Racemic | Critical: Low ee leads to "enantiomeric pollution" in the final drug. |
| Diastereomeric Excess | ≥ 99.0% (Cis vs Trans) | ~90% Cis (variable) | Trans-isomers react at different rates, complicating kinetics. |
| Water (KF) | ≤ 1.0% | ≤ 5.0% | Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC). |
| Residue on Ignition | ≤ 0.1% | ≤ 1.0% | High residue indicates inorganic salts that poison metal catalysts. |
| Residual Solvents | Complies with ICH Q3C | Uncontrolled | Presence of Class 2 solvents (Methanol, DCM) triggers regulatory flags. |
Visualizing the Quality Control Workflow
The following diagram illustrates the purification logic required to achieve Pharmaceutical Grade status and the critical control points (CCPs) where impurities are removed.
Figure 1: Purification workflow distinguishing the isolation of the specific (1R,3S) isomer from the racemic background.
Experimental Protocols (Self-Validating Systems)
To verify the COA claims, the following protocols should be established. These are "self-validating" because they include system suitability tests (SST) that must pass before data is accepted.
Protocol A: Chiral HPLC for Enantiomeric Purity
Objective: Quantify the (1R,3S) isomer against its enantiomer and diastereomers.
-
Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose derivatives), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is essential to suppress the ionization of the primary amine, ensuring sharp peak shapes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
-
Sample Prep: Dissolve 10 mg sample in 1 mL Mobile Phase. Neutralize HCl salt with 1 eq of TEA if peak splitting occurs.
-
System Suitability Criteria (Pass/Fail):
-
Resolution (
) between (1R,3S) and (1S,3R) > 1.5. -
Tailing factor (
) < 1.5.
-
Protocol B: Residual Solvent Analysis (GC-HS)
Objective: Ensure compliance with ICH Q3C, specifically for Methanol (common solvent) and DCM.
-
Instrument: GC with Headspace Sampler.
-
Column: DB-624 (or equivalent G43 phase), 30m x 0.32mm.
-
Carrier Gas: Nitrogen or Helium at 1.5 mL/min.
-
Temperature Program: 40°C (hold 5 min) -> ramp 10°C/min -> 220°C.
-
Validation: Must detect Methanol at 3000 ppm (Limit) and DCM at 600 ppm.
Logic of Quality Assurance
The decision tree below outlines how a batch is released. This logic prevents "Technical Grade" material from accidentally entering a GMP workflow.
Figure 2: Quality Control Decision Tree ensuring only stereochemically pure batches are released.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][3] (2006).[2][3] [Link]
- Gilead Sciences, Inc.Synthesis of Bictegravir intermediates. Patent WO2015195656. (2015). (Describes the specific use of (1R,3S)-3-aminocyclopentyl methanol).
-
Veeprho. (1R,3S)-(3-Aminocyclopentyl) methanol Reference Standards.[4][Link]
Sources
A Guide to the Chiral Analysis of (1R,3S)-3-Aminocyclopentyl Methanol HCl: Establishing Optical Rotation and Enantiomeric Purity
In the landscape of pharmaceutical development, the precise stereochemical identity of a molecule is not merely a matter of academic interest; it is a critical determinant of therapeutic efficacy and safety. The chiral scaffold, (1R,3S)-3-Aminocyclopentyl methanol, and its hydrochloride salt, are vital building blocks in the synthesis of novel therapeutics.[1] Ensuring the enantiomeric purity of such intermediates is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination and comparison of optical rotation values for (1R,3S)-3-Aminocyclopentyl methanol HCl.
While a standardized, publicly available specific rotation value for this specific enantiomer is not consistently reported in the literature, this guide will equip you with the foundational knowledge and a detailed experimental protocol to determine this critical parameter in your own laboratory setting. This process is a cornerstone of quality control and is essential for the validation of synthetic routes.
The Imperative of Chirality in Drug Development
The biological systems with which drugs interact are inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. This means that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to adverse effects. Therefore, the ability to synthesize and confirm the stereochemical integrity of a single enantiomer is a core requirement in modern drug development. Optical rotation is a fundamental technique for this confirmation.[2]
Comparative Analysis of Stereoisomers
The optical rotation of a chiral molecule is a unique physical property, like its melting or boiling point.[3] For a pair of enantiomers, the magnitude of the specific rotation is identical, but the direction of rotation is opposite.[4] For instance, if the (1R,3S) enantiomer is dextrorotatory (+), its (1S,3R) counterpart will be levorotatory (-) to the exact same degree under identical measurement conditions. Diastereomers, which are stereoisomers that are not mirror images, will have distinct optical rotation values that are not related in a simple inverse manner.
The following table provides a template for comparing the optical rotation values of the stereoisomers of 3-Aminocyclopentyl methanol HCl. The values for (1R,3S)-3-Aminocyclopentyl methanol HCl and its enantiomer are presented as placeholders, to be determined experimentally using the protocol outlined in this guide.
| Compound | Stereochemical Relationship | Expected Specific Rotation [α] |
| (1R,3S)-3-Aminocyclopentyl methanol HCl | Target Compound | To be determined experimentally |
| (1S,3R)-3-Aminocyclopentyl methanol HCl | Enantiomer | Equal in magnitude, opposite in sign to the (1R,3S) isomer |
| cis-3-Aminocyclopentyl methanol HCl (racemate) | Racemic Mixture of (1R,3S) and (1S,3R) | 0° |
| trans-3-Aminocyclopentyl methanol HCl isomers | Diastereomers | Different and unrelated values |
Experimental Protocol for Determining Specific Rotation
This protocol provides a detailed methodology for the accurate measurement of the optical rotation of (1R,3S)-3-Aminocyclopentyl methanol HCl. The trustworthiness of the final value is contingent on meticulous execution and adherence to these standardized conditions.
Objective: To determine the specific rotation [α] of a sample of (1R,3S)-3-Aminocyclopentyl methanol HCl.
Materials:
-
(1R,3S)-3-Aminocyclopentyl methanol HCl sample
-
High-purity methanol (or other appropriate solvent)
-
Volumetric flasks (e.g., 10 mL, Class A)
-
Analytical balance
-
Polarimeter (with sodium D-line, 589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Syringes and filters (if necessary for sample clarity)
Step-by-Step Methodology:
-
Instrument Calibration and Preparation:
-
Causality: A properly calibrated instrument is the foundation of an accurate measurement.
-
Procedure: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light source. Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent (e.g., methanol). The reading should be zero.
-
-
Sample Preparation:
-
Causality: The specific rotation is concentration-dependent, so precise weighing and dilution are critical.[3]
-
Procedure: Accurately weigh a specific amount of the (1R,3S)-3-Aminocyclopentyl methanol HCl sample (e.g., 100 mg) using an analytical balance. Quantitatively transfer the sample to a 10 mL volumetric flask. Dissolve the sample in the chosen solvent (e.g., methanol) and fill to the mark. Ensure the solution is homogeneous. The concentration (c) is then calculated in g/mL.
-
-
Measurement:
-
Causality: The path length of the cell directly influences the observed rotation. A standard 1 dm cell is typically used.[3]
-
Procedure: Rinse the polarimeter cell with a small amount of the prepared solution two to three times. Fill the cell with the solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed rotation (α). Perform multiple readings (e.g., 3-5) and calculate the average.
-
-
Calculation of Specific Rotation:
-
Causality: The specific rotation is a standardized value that accounts for concentration and path length.
-
Procedure: Use the following formula to calculate the specific rotation [α]:
[α]DT = α / (l × c)
Where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
D refers to the sodium D-line (589 nm)
-
α is the observed rotation in degrees
-
l is the path length of the cell in decimeters (dm)
-
c is the concentration of the sample in g/mL
-
-
Experimental Workflow Diagram
Caption: Workflow for determining the specific rotation of a chiral compound.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, consider the following:
-
Purity of the Sample: The presence of impurities, especially chiral impurities, can significantly affect the optical rotation. Ensure the sample is of high purity, as determined by techniques like NMR or chromatography.
-
Solvent Effects: The choice of solvent can influence the measured rotation. It is crucial to report the solvent used when stating a specific rotation value. For comparative studies, always use the same solvent.
-
Temperature Control: Optical rotation can be temperature-dependent. Modern polarimeters often have temperature control. Always report the temperature at which the measurement was taken.
Calculating Enantiomeric Excess
Once the specific rotation of your sample is determined, you can calculate its enantiomeric excess (ee), which is a measure of its purity.[5]
ee (%) = ([α]observed / [α]max) × 100
Where:
-
[α]observed is the specific rotation of your sample.
-
[α]max is the specific rotation of the pure enantiomer (which you will have determined).
A sample with an ee of 100% is enantiomerically pure, while a sample with an ee of 0% is a racemic mixture.
By following this comprehensive guide, researchers can confidently determine the optical rotation of (1R,3S)-3-Aminocyclopentyl methanol HCl, ensuring the chiral integrity of this important synthetic building block and upholding the rigorous standards of pharmaceutical development.
References
- Klivon. (1R,3S)-(3-Aminocyclopentyl) methanol | CAS Number 117957-62-7. Klivon. Accessed February 2024.
- Simson Pharma Limited. [(1R,3S)-3-aminocyclopentyl]methanol | CAS No- 102099-18-3. Simson Pharma Limited. Accessed February 2024.
- Benchchem. A Comparative Guide to the Stereoselectivity of ((1S,3R)-3-aminocyclopentyl)methanol and its Analogs in Asymmetric Synthesis. Benchchem. Accessed February 2024.
- Benchchem. A Comparative Guide to the Synthetic Routes of ((1S,3R)-3-aminocyclopentyl)methanol. Benchchem. Accessed February 2024.
- Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. 2011.
- Merck. (1-aminocyclopentyl)methanol hydrochloride | 402752-91-4. Merck. Accessed February 2024.
- Chemtube3d. Chirality and Optical Activity. University of Liverpool. Accessed February 2024.
- Master Organic Chemistry.
- PubChem. (3-Aminocyclopentyl)methanol hydrochloride.
- Veeprho. (1R,3S)-(3-Aminocyclopentyl) methanol | CAS 102099-18-3. Veeprho. Accessed February 2024.
- YouTube. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. The Organic Chemistry Tutor. 2021.
- Anton Paar. Basics of polarimetry. Anton Paar Wiki. Accessed February 2024.
- Yale University. Optical Activity of Chiral Molecules. Vaccaro Research Group. Accessed February 2024.
- PubChem. (1S,3R)-3-(aminomethyl)cyclopentan-1-ol.
- Universities Space Research Association.
- Biomol. (1R,3S)-3-Amino-cyclopentanol. Biomol. Accessed February 2024.
- YouTube. Optical Activity, Polarimeter and Reason for molecules being Chiral & Achiral. All 'Bout Chemistry. 2018.
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. 2021.
- Chemistry LibreTexts. 5.4: Optical Activity. Chemistry LibreTexts. 2021.
- ITS. Optical Activity of an Asymmetric Substance. 2012.
Sources
Part 1: Understanding the Analyte: Physicochemical Properties and Stereochemistry
An In-Depth Comparative Guide to Reference Standards for (3-Aminocyclopentyl)methanol Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of a chemical analysis is fundamentally tethered to the quality of the reference standards employed. (3-Aminocyclopentyl)methanol hydrochloride, a key chiral building block and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), presents a case study in the critical importance of well-characterized reference materials.[1] This guide provides a comprehensive comparison of available reference standards, details essential analytical protocols for their verification, and offers expert insights into selecting and utilizing these materials to ensure data accuracy and regulatory compliance.
(3-Aminocyclopentyl)methanol is a cyclopentane derivative featuring both a primary amine and a hydroxymethyl group.[2] Its hydrochloride salt is often preferred for its improved stability and handling properties. The molecule's significance is underscored by its stereochemistry, which gives rise to multiple isomers. The cis and trans relationship between the two functional groups, along with the chiral centers, results in distinct enantiomeric pairs. The (1R,3S) stereoisomer, in particular, is a crucial intermediate.[1][3]
The precise stereochemical configuration is critical as different isomers can exhibit varied pharmacological activities or be classified as impurities in a final drug product. Therefore, a reference standard must be unambiguously identified and have its stereochemical purity rigorously confirmed.
Table 1: Key Physicochemical Properties of (3-Aminocyclopentyl)methanol and its Hydrochloride Salt
| Property | (3-Aminocyclopentyl)methanol (Free Base) | (3-Aminocyclopentyl)methanol hydrochloride |
| Molecular Formula | C₆H₁₃NO[2] | C₆H₁₄ClNO[4] |
| Molecular Weight | 115.17 g/mol [2] | 151.63 g/mol [4] |
| Common CAS Numbers | 102099-18-3 ((1R,3S))[3] | 147780-38-9 ((1R,3S))[5] |
| 123288-54-0 (unspecified stereochemistry)[2] | 2138162-83-9 (unspecified stereochemistry)[4] | |
| IUPAC Name | (3-aminocyclopentyl)methanol[2] | (3-aminocyclopentyl)methanol;hydrochloride[4] |
| Physical Form | Varies (Typically liquid or low-melting solid) | Solid[6] |
Part 2: The Reference Standard Landscape: A Comparative Analysis
The selection of a reference standard provider is a critical decision. A high-quality standard is not merely a bottle of chemical; it is a comprehensive package of certified data that underpins analytical results. Key differentiators include the extent of characterization, the documentation provided (e.g., Certificate of Analysis), and the stated purity.
Table 2: Comparison of Commercially Available Reference Standards
| Supplier/Provider | Product Description | CAS Number | Stated Purity | Key Supporting Data Provided |
| Simson Pharma Limited | [(1R,3S)-3-aminocyclopentyl]methanol | 102099-18-3 | High Quality | Accompanied by Certificate of Analysis (CoA). |
| Veeprho | (1R,3S)-(3-Aminocyclopentyl) methanol | 102099-18-3 | N/A | Supported by a detailed Structure Elucidation Report (SER).[3] |
| BLDpharm | [(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride | 147780-38-9 | N/A | Documentation includes NMR, HPLC, LC-MS, UPLC data.[5] |
| Sigma-Aldrich | (1S,3S)-3-Aminocyclopentanol hydrochloride (Alternative) | 1523530-42-8 | 97% | CoA available; provides Inchi key and safety information.[6] |
Expert Insight: When evaluating suppliers, the Certificate of Analysis (CoA) is paramount. A comprehensive CoA should not only state the purity value but also detail the method(s) used for its determination (e.g., HPLC, qNMR) and provide data confirming the compound's identity (e.g., NMR, Mass Spectrometry). Veeprho's mention of a "Structure Elucidation Report" is a strong indicator of a well-characterized standard.[3]
Part 3: Essential Analytical Methodologies for In-House Verification
Even when sourced from a reputable supplier, it is good practice to perform in-house verification of a new reference standard. The following protocols outline standard, self-validating workflows for confirming the identity, purity, and stereochemical integrity of (3-Aminocyclopentyl)methanol hydrochloride.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a new reference standard.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from potential process-related impurities or degradants.
-
Rationale: Reversed-phase chromatography is a robust technique for separating compounds based on their hydrophobicity. The inclusion of an ion-pairing agent like TFA is often necessary for good peak shape of primary amines. UV detection is suitable due to the lack of a strong chromophore. A more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is preferable.
-
Methodology:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: CAD or ELSD. If unavailable, low wavelength UV (e.g., 205 nm).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in water to a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the standard and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the hydrogen atoms in the molecule.
-
Rationale: The NMR spectrum provides a unique fingerprint for the molecule. The chemical shifts, splitting patterns, and integrations of the proton signals must be consistent with the expected structure of (3-Aminocyclopentyl)methanol.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in Deuterium Oxide (D₂O).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Data Analysis: Compare the obtained spectrum with the expected structure. Key expected signals for the (1R,3S) isomer would include multiplets for the cyclopentyl ring protons and signals corresponding to the CH₂OH group.[7] The integration of these signals should correspond to the number of protons in each environment.
-
Protocol 3: Stereoisomeric Purity by Chiral HPLC
This is the most critical test to confirm the identity and purity of the specific stereoisomer.
-
Rationale: Enantiomers and diastereomers have identical properties in a non-chiral environment, making them inseparable on a standard C18 column. A chiral stationary phase (CSP) is required to differentiate between the stereoisomers.
-
Methodology:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series) is a common starting point. Method development is required to find a suitable column and mobile phase.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an amine additive (e.g., Diethylamine, DEA) to improve peak shape.
-
Detection: UV at a low wavelength (e.g., 205-210 nm).
-
Analysis: Inject the standard solution. The goal is to achieve baseline separation of the desired stereoisomer from all other potential isomers. The stereochemical purity can be calculated based on the peak area percentages.
-
Part 4: Comparative Data Summary & Troubleshooting
The choice of a reference standard often involves a trade-off between cost, availability, and the comprehensiveness of the certification.
Logical Relationships of (3-Aminocyclopentyl)methanol Species
Sources
- 1. benchchem.com [benchchem.com]
- 2. (3-Aminocyclopentyl)methanol | C6H13NO | CID 14016457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 147780-38-9|[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride|BLD Pharm [bldpharm.com]
- 6. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 [sigmaaldrich.com]
- 7. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
